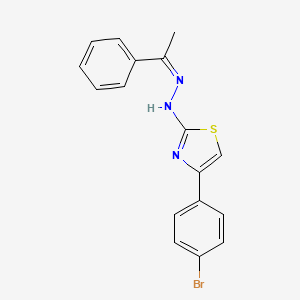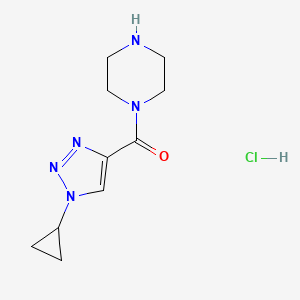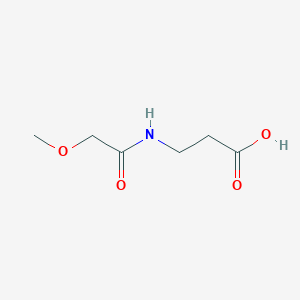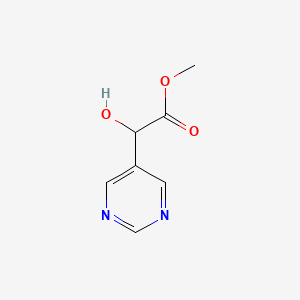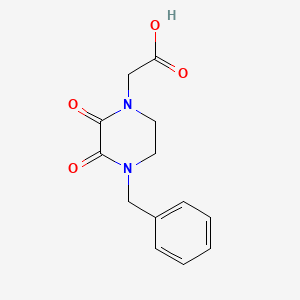
2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid” is a compound with a molecular weight of 200.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid” can be represented by the InChI code: 1S/C8H12N2O4/c1-2-9-3-4-10 (5-6 (11)12)8 (14)7 (9)13/h2-5H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
“2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid” is a powder in physical form . It has a molecular weight of 200.19 and is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid derivatives have been synthesized and evaluated for their pharmacological properties. A series of 2-oxopiperazine derivatives, possessing basic moieties at the 3- and 4-positions, were synthesized and assessed for their ability to inhibit platelet aggregation and their effects on bleeding time. Among these, one compound showed potent inhibitory effects on platelet aggregation and demonstrated a good dissociation between efficacy and bleeding side effects, suggesting potential clinical utility in treating thrombotic diseases (Kitamura et al., 2001).
Synthesis and Microbial Studies
New pyridine derivatives, including 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid derivatives, were synthesized and their antibacterial and antifungal activities were screened. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in microbial studies (Patel & Agravat, 2007).
Piperazinones and Benzopiperazinones Synthesis
The chemical synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, including steps involving 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid derivatives, provides a method for directly obtaining these compounds in one step. This synthesis contributes to the development of novel compounds with potential applications in various fields of chemistry and biology (Petasis & Patel, 2000).
Antimicrobial Activity of New Pyridine Derivatives
Further study into the synthesis of new pyridine derivatives, including those related to 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid, demonstrated variable antimicrobial activity. This research provides a basis for the development of new antimicrobial agents and contributes to our understanding of chemical structures and their biological activities (Patel, Agravat, & Shaikh, 2011).
Synthesis of Chiral Non-Racemic Derivatives
A high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives from (S)-glutamate was presented, showcasing a method for introducing various substituents into the piperazine ring. This research has implications for the development of receptor binding studies and pharmaceutical applications, demonstrating the versatility and potential of derivatives of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid (Weigl & Wünsch, 2002).
Propiedades
IUPAC Name |
2-(4-benzyl-2,3-dioxopiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)9-15-7-6-14(12(18)13(15)19)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTMIOAHVBYUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

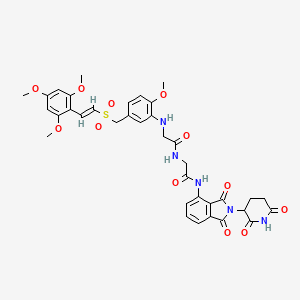
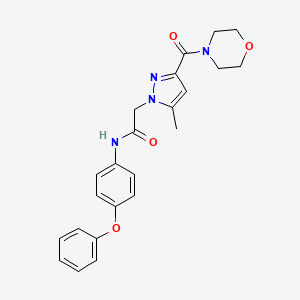
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
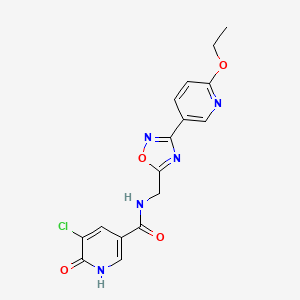
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)
